

Spectroscopic data (NMR, IR) for **tert-Butyl L-alaninate**.

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Compound of Interest

Compound Name: *tert-Butyl L-alaninate*

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A Comparative Guide to the Spectroscopic Data of **tert-Butyl L-alaninate** and its Alternatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of amino acid esters is crucial for synthesis, quality control, and structural analysis. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **tert-Butyl L-alaninate** hydrochloride and two common alternatives: Methyl L-alaninate hydrochloride and Benzyl L-alaninate hydrochloride.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tert-Butyl L-alaninate** hydrochloride, Methyl L-alaninate hydrochloride, and Benzyl L-alaninate hydrochloride. This data is essential for identifying these compounds and assessing their purity.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	α -H (quartet)	-CH ₃ (doublet)	Ester Group Protons
tert-Butyl L-alaninate HCl	CDCl ₃	~4.1	~1.6	1.49 (s, 9H, -C(CH ₃) ₃)
Methyl L-alaninate HCl	D ₂ O	4.12	1.59	3.82 (s, 3H, -OCH ₃)
Benzyl L-alaninate HCl	CDCl ₃	~4.3	~1.7	5.2 (s, 2H, -CH ₂ -Ph), 7.3-7.4 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Solvent	C=O	α -C	-CH ₃	Ester Group Carbons
tert-Butyl L-alaninate HCl	CDCl ₃	~170	~50	~16	~83 (-C(CH ₃) ₃), ~28 (-C(CH ₃) ₃)
Methyl L-alaninate HCl	D ₂ O	172.5	50.8	16.0	54.0 (-OCH ₃)
Benzyl L-alaninate HCl	CDCl ₃	~171	~50	~17	~68 (-CH ₂ -Ph), ~128-135 (Ar-C)

Table 3: IR Spectroscopic Data (Key Peaks in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-O Stretch	Other Key Peaks
tert-Butyl L-alaninate HCl	~3400-3000 (broad)	~1740	~1150	~2980 (C-H stretch)
Methyl L-alaninate HCl	~3400-3000 (broad)	~1745	~1240	~2960 (C-H stretch)
Benzyl L-alaninate HCl	~3400-3000 (broad)	~1735	~1215	~3030 (Ar C-H stretch), ~1455 (Ar C=C stretch)

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra of amino acid ester hydrochlorides is as follows:

- **Sample Preparation:** Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** The spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - A standard single-pulse sequence is used.
 - The spectral width is set to approximately 12-15 ppm.
 - Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is used between scans.

- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to approximately 200-220 ppm.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-10 seconds is employed.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

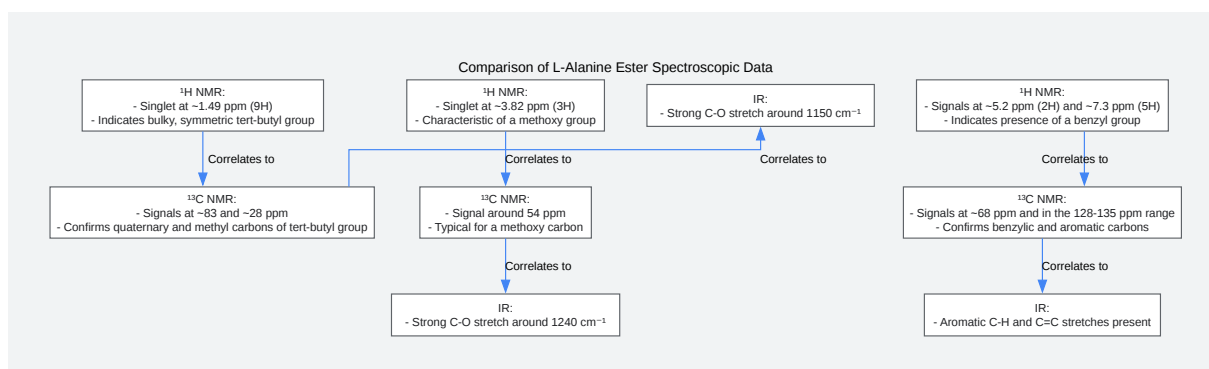
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples:

- **Sample Preparation:** A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.
- **Instrument Setup:** An FTIR spectrometer equipped with an ATR accessory is used.
- **Spectrum Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - The sample is then placed on the crystal, and pressure is applied using a press to ensure good contact.
 - The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Comparison of Spectroscopic Data

The choice of ester protecting group significantly influences the spectroscopic properties of the L-alanine derivative. The following diagram illustrates the logical flow of comparison based on the data.



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Caption: Logical flow comparing the distinct spectroscopic signatures of different L-alanine esters.

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